

Spectroscopic Profile of Tschimganin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tschimganin*

Cat. No.: *B1634640*

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An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **Tschimganin**, a natural product isolated from plants of the *Ferula* genus. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed spectroscopic information and experimental methodologies for this compound.

Tschimganin, systematically named 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate, is a monoterpenoid ester that has been identified in various *Ferula* species, notably *Ferula ovina*. Its structural elucidation and characterization are crucial for understanding its chemical properties and potential biological activities. This document provides a comprehensive overview of its spectroscopic data, presented in a clear and accessible format to support further research and application.

Chemical Structure and Properties

Tschimganin possesses a molecular formula of $C_{18}H_{24}O_4$ and a molecular weight of 304.38 g/mol. [1] The structure features a bornyl group esterified with a vanillic acid moiety.

Spectroscopic Data

The following sections present the key spectroscopic data for **Tschimganin**, essential for its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Ion	m/z (Observed)	Source
[M+H] ⁺	305.175	PubChem
[M+Na] ⁺	327.157	PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are pending acquisition from relevant scientific literature. This section will be updated as the information becomes available.

Infrared (IR) Spectroscopy

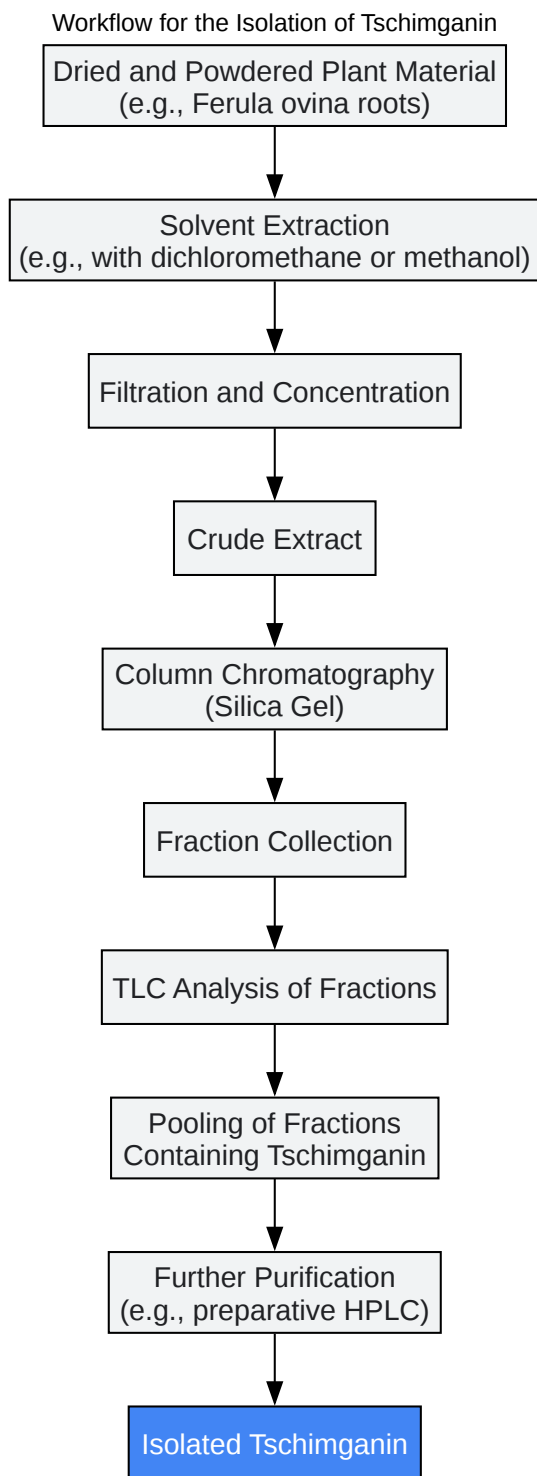
Specific IR absorption data is pending acquisition from relevant scientific literature. This section will be updated as the information becomes available.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of terpenoids like **Tschimganin** from plant material. These protocols are based on common methodologies and should be adapted based on specific laboratory conditions and instrumentation.

Isolation of Tschimganin from Ferula Species

A general workflow for the isolation of **Tschimganin** from Ferula plant material is outlined below. This process typically involves extraction followed by chromatographic separation.



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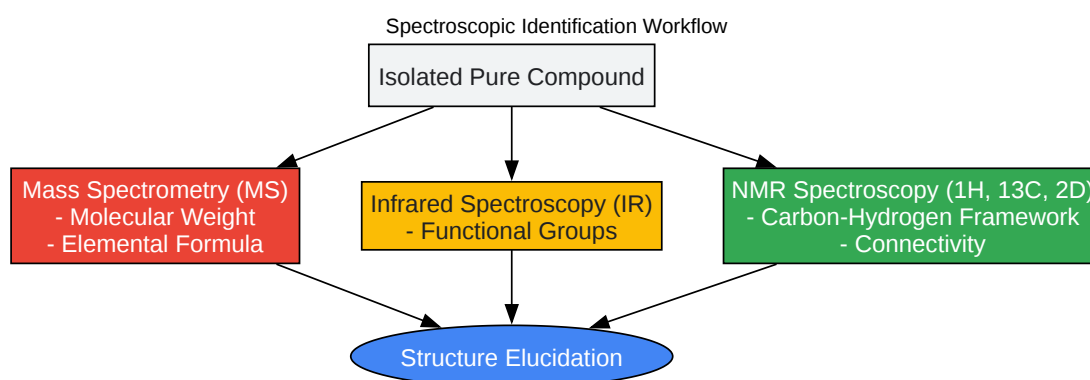
A generalized workflow for the isolation of **Tschimganin**.

Spectroscopic Analysis

- **Sample Preparation:** Dissolve a few milligrams of the purified **Tschimganin** in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Instrument:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- **Sample Preparation:** Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet or a Nujol mull.
- **Instrument:** A Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Mass Analysis:** Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

- Data Interpretation: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

The logical relationship for identifying an unknown natural product like **Tschimganin** using these spectroscopic techniques is depicted in the following diagram:



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A diagram showing the interplay of spectroscopic methods.

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References

- 1. 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate | C₁₈H₂₄O₄ | CID 2946267 - PubChem [pubchem.ncbi.nlm.nih.gov]

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